molecular formula C24H29N3O4S2 B2690321 (E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683260-44-8

(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Número de catálogo: B2690321
Número CAS: 683260-44-8
Peso molecular: 487.63
Clave InChI: DVITVQQYYVWGNQ-OCOZRVBESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of 441.5 g/mol. The structure includes a cyclohexyl group, a methylsulfamoyl moiety, and a benzo[d]thiazole derivative, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H23N3O5S
Molecular Weight441.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and cyclooxygenases, which play significant roles in inflammation and pain pathways.

Inhibition of Cyclooxygenase (COX)

Research has shown that compounds containing sulfonamide groups can effectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanistic Insights : The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis due to the sulfonamide moiety's interference with folate synthesis pathways.

Case Studies

  • Study on COX Inhibition : A study published in 1997 explored various sulfonamide derivatives for their ability to inhibit COX-2 in vitro, leading to the identification of several potent inhibitors . The findings suggest that modifications in the benzamide structure can enhance selectivity and potency.
  • Anticancer Efficacy : A recent research article focused on a series of benzamide derivatives similar to our compound showed promising results in reducing tumor growth in xenograft models. The study emphasized the importance of structural diversity in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions required for synthesizing (E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Answer : Synthesis typically involves:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2 : Introduction of the sulfamoyl group via coupling reactions (e.g., sulfamoylation using N-cyclohexyl-N-methylsulfamoyl chloride).
  • Step 3 : Benzamide linkage formation through condensation with activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling).
  • Critical Conditions : Temperature (60–80°C), solvent choice (DMF or THF for solubility), and reaction time (12–24 hours) to optimize yield (≥70%) and minimize by-products like unreacted intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 505.18).
  • X-ray Crystallography (if crystals form): Definitive confirmation of stereochemistry .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays. Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ values.
  • Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) to assess selectivity.
  • Binding studies : Surface plasmon resonance (SPR) to determine dissociation constants (KD) with purified proteins .

Q. What strategies are recommended for optimizing reaction yields and minimizing by-products during synthesis?

  • Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Catalyst Screening : Test Pd-based catalysts for Suzuki couplings or DMAP for acylations.
  • Temperature Gradients : Perform reactions under reflux (e.g., 80°C) to accelerate kinetics but avoid decomposition.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., hydrolyzed sulfamoyl groups) and adjust protecting groups accordingly .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups in this compound?

  • Answer :

  • Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with cyclopentyl or adjust ethoxy to methoxy) and compare bioactivity.
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential moieties (e.g., sulfamoyl group’s role in target binding).
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models based on IC₅₀ data from analogs to predict activity trends .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo biological activity data?

  • Answer :

  • Orthogonal Assays : Validate in vitro hits with orthogonal techniques (e.g., thermal shift assays for target engagement).
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation) that may reduce in vivo efficacy.
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC in rodent models) to correlate exposure with activity .

Q. How can in silico modeling predict the interaction between this compound and biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to homology-modeled targets (e.g., kinases). Focus on key residues (e.g., ATP-binding site lysines).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify critical hydrogen bonds.
  • Free Energy Calculations : Compute binding affinities (MM-GBSA) to rank compound derivatives .

Q. What approaches are used to determine the metabolic stability and degradation pathways of this compound?

  • Answer :

  • In vitro Metabolism : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS. Major pathways may include sulfamoyl hydrolysis or thiazole ring oxidation.
  • Isotope Labeling : Use ¹⁴C-labeled compounds to track degradation products in urine/feces from rodent studies.
  • Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Propiedades

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-31-19-12-15-21-22(16-19)32-24(26(21)2)25-23(28)17-10-13-20(14-11-17)33(29,30)27(3)18-8-6-5-7-9-18/h10-16,18H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVITVQQYYVWGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.